molecular formula C8H14N2O B2857138 1-tert-butyl-3-methyl-1H-pyrazol-5-ol CAS No. 1020661-22-6

1-tert-butyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B2857138
CAS No.: 1020661-22-6
M. Wt: 154.213
InChI Key: NNJLDGRQJJCNAA-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative with a tert-butyl group at position 1, a methyl group at position 3, and a hydroxyl group at position 5. Pyrazole derivatives are widely studied for their bioactivity, including anticonvulsant, herbicidal, and intermediate roles in drug synthesis . The tert-butyl group enhances steric bulk and lipophilicity, which can influence solubility and binding interactions in biological systems .

Properties

IUPAC Name

2-tert-butyl-5-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREYSSHMJXJLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020661-22-6
Record name 1-tert-butyl-3-methyl-1H-pyrazol-5-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent oxidation . Another method includes the reaction of tert-butyl hydrazine with 3-methyl-2-butanone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-tert-butyl-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. It also interacts with cellular receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key applications of structurally related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties References
1-tert-Butyl-3-methyl-1H-pyrazol-5-ol 1: tert-butyl; 3: methyl; 5: OH C₈H₁₄N₂O 154.21 (calc.) Hypothesized intermediate, agrochemicals (inferred) -
5-tert-Butyl-4-nitro-1H-pyrazol-3-ol 5: tert-butyl; 4: NO₂; 3: OH C₇H₁₁N₃O₃ 185.19 Crystallography studies (triclinic structure)
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) 1: methyl; 3: CF₃; 5: OH C₅H₅F₃N₂O 178.10 Herbicide intermediate (pyroxasulfone synthesis)
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazole 3: tert-butyl; 1: 3-nitrophenyl C₁₃H₁₅N₃O₂ 245.28 Bioactive heterocyclic precursor
5-Amino-1-sec-butyl-1H-pyrazol-3-ol 1: sec-butyl; 5: NH₂; 3: OH C₇H₁₃N₃O 155.20 Pharmaceutical research

Key Differences in Properties and Reactivity

Substituent Effects: Hydroxyl vs. Amino/Nitro Groups: The hydroxyl group in this compound increases polarity compared to amino (e.g., 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine ) or nitro derivatives (e.g., 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol ), affecting solubility and hydrogen-bonding capacity.

Synthetic Approaches :

  • Coupling reactions (e.g., HBTU/DIPEA in DMF ) and iodination methods (e.g., I₂/KIO₃ in AcOH ) are common for pyrazole derivatives. The target compound may require regioselective synthesis to position the tert-butyl and methyl groups accurately.

Biological and Industrial Relevance: Agrochemicals: 5-MTP () demonstrates the role of pyrazole alcohols as herbicide intermediates. The target compound’s methyl and tert-butyl groups may enhance stability in similar applications.

Crystallographic and Structural Insights

  • Crystal Packing : The tert-butyl group in 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol adopts a triclinic crystal system (space group P1) with distinct hydrogen-bonding networks involving the hydroxyl and nitro groups . Similar steric and electronic effects likely influence the target compound’s solid-state behavior.
  • SHELX Refinement : Many analogs (e.g., ) use SHELX programs for crystallographic refinement, emphasizing the importance of these tools in structural validation .

Biological Activity

1-tert-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a tert-butyl group and a hydroxyl group, contributing to its unique chemical reactivity and biological properties. The molecular formula is C8H12N2OC_8H_{12}N_2O, with a molecular weight of approximately 168.20 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound's IC50 values suggest potent antiproliferative effects, with values ranging from 10 to 30 µM across different cell lines.

Cell LineIC50 (µM)
MCF712.5
A54920
HeLa15

The precise mechanism of action for the anticancer effects of this compound remains under investigation. Preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, it has been reported to inhibit specific kinases involved in tumor growth signaling, such as Aurora-A kinase.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was compared to standard antibiotics. The results indicated that this compound could serve as a potential alternative or adjunctive therapy for resistant bacterial strains.

Case Study 2: Cancer Cell Line Screening

A series of experiments conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

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